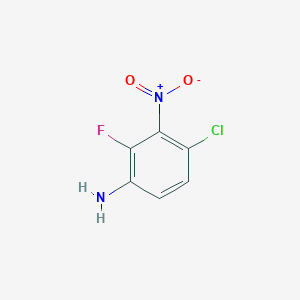

4-Chloro-2-fluoro-3-nitro-phenylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-2-fluoro-3-nitro-phenylamine is an organic compound belonging to the family of nitroaromatic compounds. It is a colorless solid, which is soluble in water and alcohols. It is an important building block for a variety of synthetic molecules and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. It is also used as a catalyst in the production of polymers and as an intermediate in the synthesis of other nitroaromatic compounds.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

4-Chloro-2-fluoro-3-nitro-phenylamine serves as an important intermediate in the synthesis of complex heterocyclic compounds. For instance, it has been used in the synthesis of quinazoline derivatives that exhibit potential biological activities. A rapid synthetic method for N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy- Quinazoline - 4, 6- diamine, which shows promise in medicine, involves steps including substitution with phenylamine, nucleophilic substitution reaction, and reduction reaction, with the structure confirmed by 1 HNMR (Ouyang et al., 2016).

Building Block for Solid-Phase Synthesis

Its utility extends to serving as a building block in solid-phase synthesis for constructing various heterocyclic scaffolds. Research by Křupková et al. (2013) describes its role in preparing substituted nitrogenous heterocycles, demonstrating its versatility in synthesizing benzimidazoles, benzotriazoles, quinoxalinones, and other cycles crucial for drug discovery (Křupková et al., 2013).

Fluorinated Derivatives for Imaging

Furthermore, fluorinated derivatives of this compound have been explored for their potential in imaging applications. For instance, biologically stable [(18)F]-labeled benzylfluoride derivatives have been investigated for their use in nuclear medicine and biology, showcasing the compound's adaptability in creating imaging agents (Magata et al., 2000).

Catalytic Hydrogenation Studies

Studies on catalytic hydrogenation have also been conducted, where this compound acts as a precursor in synthesizing anilines, a class of compounds with wide applications in dyes and pharmaceuticals. Wen-xia (2014) explored the synthesis of 3-Chloro-4-fluoroaniline from 3-chloro-4-fluoride nitrobenzene using a Pt-Cu-S / C catalyst, achieving high yields and purity (Wen-xia, 2014).

Propiedades

IUPAC Name |

4-chloro-2-fluoro-3-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O2/c7-3-1-2-4(9)5(8)6(3)10(11)12/h1-2H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHRUUAENXYREY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B2583164.png)

![2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B2583165.png)

![2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2583168.png)

![Tert-butyl 3-[(1,3-thiazol-2-yl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2583180.png)

![6-ethyl-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2583181.png)

![1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2583182.png)

![N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2583184.png)